4-(3-Bromopropyl)pyridine

Lipophilicity Medicinal Chemistry Drug Design

4-(3-Bromopropyl)pyridine is a distinct heteroaromatic electrophile, optimized for advanced synthesis. Its unique 3-carbon spacer, paired with a primary bromine leaving group at the 4-position, ensures superior reactivity in SN2 and cross-coupling reactions compared to chloro- or iodo-alkylpyridines. This specific architecture is critical for consistent yields, regioselectivity, and the projection of pyridine pharmacophores in CNS and anti-inflammatory drug candidates. Choose this high-purity building block for reproducible results in modular drug and agrochemical assembly.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 40337-66-4
Cat. No. B1338005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopropyl)pyridine
CAS40337-66-4
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCCBr
InChIInChI=1S/C8H10BrN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2
InChIKeyWRRGKVSSGVGACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromopropyl)pyridine (CAS 40337-66-4): A Core Intermediate for Positionally Directed Alkylation in Pharmaceutical and Agrochemical Synthesis


4-(3-Bromopropyl)pyridine (CAS 40337-66-4) is a heteroaromatic building block belonging to the pyridine family, characterized by a three-carbon alkyl chain terminating in a primary bromine atom attached to the 4-position of the pyridine ring [1]. With a molecular weight of 200.08 g/mol and a computed XLogP3 value of 2 [1], it serves as a versatile electrophile in nucleophilic substitution and cross-coupling reactions, enabling the modular installation of 4-pyridylpropyl motifs in complex molecular architectures . Its utility as a synthetic intermediate spans medicinal chemistry, agrochemical development, and materials science, where precise control over linker length and spatial orientation is critical for structure-activity relationships .

Why Simple In-Class Substitution of 4-(3-Bromopropyl)pyridine Is Not Feasible: Evidence-Based Differentiation for Procurement Decision-Making


4-(3-Bromopropyl)pyridine cannot be replaced by other halogenated alkylpyridines without altering key physicochemical and reactivity parameters that govern synthetic outcomes. The specific combination of the pyridine nitrogen's electronic influence, the three-carbon spacer's optimal chain length for avoiding steric clashes while providing sufficient flexibility [1], and the bromine leaving group's balanced reactivity (superior to chlorine in SN2 kinetics but more stable than iodine) creates a unique reactivity profile . These distinctions directly impact synthetic yields, regioselectivity, and the biological activity of downstream molecules, making informed procurement essential for reproducible research and manufacturing processes.

Quantitative Comparative Evidence for 4-(3-Bromopropyl)pyridine Against Key Analogs


Optimized Lipophilicity (XLogP3 = 2) Balances Membrane Permeability and Aqueous Solubility Compared to Ethyl-Linked Analogs

4-(3-Bromopropyl)pyridine exhibits a computed XLogP3 value of 2, providing an optimal balance between membrane permeability and aqueous solubility for drug-like molecules [1]. In contrast, the ethyl-linked analog 4-(2-bromoethyl)pyridine (CAS 39232-05-8) has a predicted lower lipophilicity due to its shorter alkyl chain, which can limit passive diffusion across biological membranes in cellular assays .

Lipophilicity Medicinal Chemistry Drug Design

Superior SN2 Reactivity of the Primary Bromine Leaving Group vs. Chloropropyl Analogs

The primary alkyl bromide in 4-(3-Bromopropyl)pyridine is a more effective leaving group in SN2 reactions than the chloride in 4-(3-chloropropyl)pyridine (CAS 5264-02-8) . This is due to the weaker C-Br bond (bond dissociation energy ~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol), leading to faster reaction rates and higher yields under milder conditions [1].

Reactivity Nucleophilic Substitution Synthetic Efficiency

Defined Physical State (Free Base) Enables Flexible Formulation and Reaction Conditions

4-(3-Bromopropyl)pyridine is commercially available as a free base (CAS 40337-66-4) with a reported melting point of 123-124 °C , in contrast to its hydrobromide salt (CAS 64262-18-6) which is a crystalline solid with a higher melting point . The free base form offers greater solubility in a wider range of organic solvents, facilitating diverse reaction setups without the need for prior deprotonation.

Physical Properties Solubility Process Chemistry

Reliable Commercial Availability with Defined Purity Specifications

4-(3-Bromopropyl)pyridine is readily sourced from major chemical suppliers with a minimum purity specification of 95% . This is comparable to the purity levels offered for the more common 4-(bromomethyl)pyridine (CAS 54751-01-8), which also has a 95% minimum purity , ensuring consistent quality for sensitive synthetic applications.

Procurement Quality Control Reproducibility

Positional Specificity: 4-Substitution Dictates Unique Electronic and Steric Properties Relative to 3-Substituted Isomers

4-(3-Bromopropyl)pyridine places the electrophilic bromine at the para position relative to the pyridine nitrogen, which influences the electron density distribution within the aromatic ring [1]. In contrast, the isomeric 3-(3-bromopropyl)pyridine (CAS 109839-74-9) [2] positions the nitrogen at the meta position, altering its coordination chemistry, hydrogen-bonding capabilities, and the regioselectivity of subsequent cross-coupling reactions [1].

Regiochemistry Structure-Activity Relationship Synthetic Strategy

Optimal Application Scenarios for 4-(3-Bromopropyl)pyridine in Pharmaceutical and Agrochemical R&D


Synthesis of Pyridine-Containing Drug Candidates with Defined Linker Length

4-(3-Bromopropyl)pyridine is ideally suited for constructing drug-like molecules where a three-carbon spacer is required to project a pyridine pharmacophore into a specific region of a biological target . Its balanced lipophilicity (XLogP3=2) [1] makes it a preferred intermediate for oral drug discovery programs focused on central nervous system (CNS) or anti-inflammatory indications, where optimal membrane permeability is crucial.

Preparation of Advanced Agrochemical Intermediates via Palladium-Catalyzed Cross-Coupling

The bromopropyl side chain serves as a versatile handle for Suzuki-Miyaura or Sonogashira couplings to introduce aryl or alkynyl groups, enabling the modular assembly of pyridine-based agrochemicals with tailored physicochemical properties . The 4-substitution pattern ensures that subsequent functionalization occurs at a position that preserves the compound's intended electronic and steric profile [1].

Development of Solid-Supported Catalysts and Reagents

The primary bromide moiety allows for efficient covalent attachment of 4-(3-Bromopropyl)pyridine to polymer supports (e.g., Merrifield resin) . This creates immobilized pyridine ligands for catalysis or scavenger resins for purification, leveraging the compound's defined spacer length and reactivity to optimize catalyst loading and site isolation . The free base form facilitates straightforward immobilization without salt interference [1].

Synthesis of Quaternary Pyridinium Salts for Phase-Transfer Catalysis or Ionic Liquids

Reaction of 4-(3-Bromopropyl)pyridine with various amines yields quaternary pyridinium salts . The three-carbon linker provides an optimal distance to balance charge density and hydrophobicity, which is critical for applications as phase-transfer catalysts or as building blocks for task-specific ionic liquids in green chemistry processes .

Technical Documentation Hub

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